N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Overview
Description
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Scientific Research Applications
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Isoxazole compounds can be used in the development of advanced materials, such as polymers and nanomaterials, due to their unique electronic and structural properties.
Chemical Biology: The compound can be used as a tool in chemical biology to study enzyme mechanisms and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide typically involves the formation of the isoxazole ring followed by the introduction of the chloroacetamide group. One common method involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as N-chlorosuccinimide in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener chemistry principles to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the isoxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides, while oxidation and reduction reactions can lead to different isoxazole derivatives .
Mechanism of Action
The mechanism of action of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-tert-butylisoxazol-5-amine: A related compound with similar structural features but different functional groups.
N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide: Another isoxazole derivative with potential therapeutic applications.
Uniqueness
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is unique due to the presence of both the isoxazole ring and the chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBUUNDROWYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407075 | |
Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668980-81-2 | |
Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.